4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)-
Description
The compound 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, (2S)- (CAS: 2957-21-3) is a chiral flavanone derivative characterized by:
- A 2,3-dihydrobenzopyran-4-one core (flavanone skeleton) with (2S) stereochemistry.
- Substituents: 5-hydroxy, 7-methoxy on the benzopyranone ring, and a 2-(3-hydroxy-4-methoxyphenyl) group at position 2. This structure confers unique physicochemical and biological properties, making it relevant in pharmaceutical and material sciences .
Properties
IUPAC Name |
(2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16O6/c1-21-10-6-12(19)17-13(20)8-15(23-16(17)7-10)9-3-4-14(22-2)11(18)5-9/h3-7,15,18-19H,8H2,1-2H3/t15-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWBHKKLWSUFUNZ-HNNXBMFYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)OC)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
28590-40-1 | |
| Record name | Persicogenin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28590-40-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Chalcone Synthesis and Oxidative Cyclization
The Algar–Flynn–Oyamada (AFO) method remains foundational for flavanone synthesis. Starting with 2'-hydroxy-4-methoxyacetophenone, condensation with 3-hydroxy-4-methoxybenzaldehyde under basic conditions yields a chalcone intermediate. Subsequent oxidative cyclization using hydrogen peroxide in alkaline media generates the dihydrobenzopyran core. Modifications to this protocol, such as substituting hydrogen peroxide with iodine in dimethyl sulfoxide (DMSO), enhance regioselectivity. For example, refluxing chalcone derivatives with iodine in DMSO achieves cyclization within 1.5–3 hours, producing the target compound in 58–85.7% yield.
Table 1: Cyclization Methods and Yields
| Precursor | Oxidizing Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|---|
| 2'-Hydroxy-4-methoxychalcone | H₂O₂ (5%) | NaOH/EtOH | 70 | 68 |
| 2'-Hydroxy-4-methoxychalcone | I₂ | DMSO | 70 | 85.7 |
| 2'-Hydroxy-4-benzyloxychalcone | Ph-S-S-Ph | Solvent-free | 265 | 58 |
Acid/Base-Catalyzed Intramolecular Cyclization
Flavanones are alternatively synthesized via acid-catalyzed cyclization of chalcones. Using hydrochloric acid in ethanol under reflux, protonation of the α,β-unsaturated ketone facilitates nucleophilic attack by the phenolic hydroxyl group, forming the chroman-4-one skeleton. This method, however, often requires stringent pH control (pH 2–4) to prevent epimerization at the C2 position. Base-mediated cyclization with sodium ethoxide avoids racemization but demands anhydrous conditions.
Asymmetric Synthesis for Stereochemical Control
Sharpless Asymmetric Dihydroxylation
The (2S) configuration is introduced via Sharpless asymmetric dihydroxylation of a prochiral flavanone precursor. Employing AD-mix-β (containing (DHQD)₂PHAL ligand), the reaction converts a chalcone-derived diene into a vicinal diol with 99% enantiomeric excess. Subsequent Mitsunobu reaction with triphenylphosphine and diethyl azodicarboxylate (DEAD) inverses the configuration at C3, yielding the desired (2S)-stereochemistry.
Table 2: Stereoselective Synthesis Parameters
| Starting Material | Catalyst System | ee (%) | Final Configuration |
|---|---|---|---|
| 2'-Hydroxy-4-methoxychalcone | AD-mix-β/OsO₄ | 99 | (2R,3R) |
| (2R,3R)-Diol | Mitsunobu/DEAD | – | (2S) |
Enzymatic Resolution
Lipase-mediated kinetic resolution of racemic flavanones offers an eco-friendly alternative. Candida antarctica lipase B (CAL-B) selectively acetylates the (2R)-enantiomer in vinyl acetate, leaving the (2S)-isomer unreacted. This method achieves 92% enantiomeric purity but requires optimization of solvent systems (e.g., tert-butyl methyl ether).
Multi-Component Reactions (MCRs)
One-Pot Benzopyran Assembly
A polyethylene glycol (PEG)-mediated MCR combines salicylaldehyde derivatives, malononitrile, and trialkyl phosphites under catalyst-free conditions. This method constructs the benzopyran core while introducing phosphonate groups at C2, though subsequent hydrolysis and functionalization are needed to install the 3-hydroxy-4-methoxyphenyl moiety.
Solvent-Free Microwave-Assisted Synthesis
Microwave irradiation accelerates chalcone cyclization in solvent-free systems. Using diphenyl disulfide as a dehydrogenation agent, the reaction completes in 10–15 minutes at 300 W, achieving 70% yield with minimal racemization.
Industrial-Scale Production and Optimization
Continuous Flow Reactor Systems
Large-scale synthesis employs continuous flow reactors to enhance heat transfer and mixing. A two-stage system performs chalcone condensation (residence time: 30 minutes, 80°C) followed by iodine-mediated cyclization (residence time: 45 minutes, 70°C), achieving 82% overall yield.
Green Chemistry Approaches
Recoverable solvents like PEG-400 reduce waste. After cyclization, PEG is separated via aqueous extraction and reused for subsequent batches, maintaining consistent reactivity over five cycles.
Functional Group Modifications
Chemical Reactions Analysis
Types of Reactions
The compound undergoes several types of chemical reactions, including:
Oxidation: : Conversion of hydroxyl groups to carbonyl groups.
Reduction: : Reduction of carbonyl groups to hydroxyl groups.
Substitution: : Replacement of hydrogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: : Chromic acid, hydrogen peroxide, and other strong oxidizing agents.
Reduction: : Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: : Various nucleophiles and electrophiles under specific conditions.
Major Products Formed
Oxidation: : Formation of quinones and other oxidized derivatives.
Reduction: : Formation of dihydroflavonols and other reduced derivatives.
Substitution: : Formation of glycosylated or acylated derivatives.
Scientific Research Applications
Pharmacological Properties
Anti-inflammatory and Immunomodulatory Effects:
Research indicates that compounds in the benzopyran class exhibit significant anti-inflammatory properties. A patent (US4900727A) describes various derivatives of 4H-1-benzopyran-4-one that demonstrate anti-inflammatory and immunomodulating actions in laboratory animals. These compounds can inhibit edema formation and modulate immune responses, making them potential candidates for treating inflammatory diseases and conditions requiring immune regulation .
Anticancer Activity:
Recent studies have highlighted the cytotoxic effects of benzopyran derivatives against multi-drug resistant cancer cell lines. For example, a study reported that certain benzopyran-4-one derivatives showed significant antiproliferative activity against MDA-MB-231 breast cancer cells, with IC50 values ranging from 5.2 to 22.2 μM. These compounds were less toxic to normal cells, indicating a favorable therapeutic index . The structure-activity relationship (SAR) suggests that specific substitutions on the benzopyran ring enhance cytotoxicity and selectivity towards cancer cells .
Synthesis and Structural Variations
The synthesis of 4H-1-benzopyran derivatives involves various chemical modifications to enhance their biological activity. The introduction of methoxy groups at different positions on the benzopyran ring has been shown to affect both the stability and the potency of these compounds against cancer cell lines . The ability to create a library of derivatives allows researchers to explore a wide range of biological activities and optimize lead compounds for further development.
Case Studies
Mechanism of Action
The compound exerts its effects through multiple molecular targets and pathways, including:
Antioxidant Activity: : Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: : Inhibiting the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: : Inducing apoptosis and inhibiting cell proliferation in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Flavanone Family
a) Sakuranetin [(S)-4',5-Dihydroxy-7-methoxyflavanone]
- Key Differences : Sakuranetin (CAS: 2957-21-3) has a 4-hydroxyphenyl group at position 2, compared to the target compound’s 3-hydroxy-4-methoxyphenyl .
- This structural variation may influence antioxidant activity and metabolic stability .
b) Tectochrysin [5-Hydroxy-7-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one]
- Impact: The unsaturated core in Tectochrysin enhances UV absorption (λmax ~300 nm), whereas the target compound’s saturated flavanone skeleton may exhibit different photostability and reactivity .
c) Hesperetin Derivatives (e.g., Hesperidin, Neohesperidin)
- Key Differences : Hesperetin derivatives feature a 3'-methoxy-4'-hydroxyphenyl group (e.g., Neohesperidin: glycosylated at position 7).
- Impact: Glycosylation (e.g., β-D-glucopyranosyl in Neohesperidin) increases water solubility but reduces membrane permeability compared to the non-glycosylated target compound .
Substituted Prenyl Flavanones
Glyasperin B [3-(2,4-Dihydroxyphenyl)-5-hydroxy-7-methoxy-6-(3-methylbut-2-en-1-yl)chroman-4-one]
- Key Differences : Glyasperin B (CAS: 142488-54-8) includes a prenyl (3-methylbut-2-enyl) group at position 6.
Physicochemical Comparison
Biological Activity
4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-, commonly referred to as a flavonoid compound, has garnered significant interest due to its diverse biological activities. This article explores its chemical properties, biological effects, and relevant case studies that highlight its potential therapeutic applications.
The compound's molecular formula is with a molecular weight of 316.31 g/mol. The structure features multiple hydroxyl and methoxy groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C17H16O6 |
| Molecular Weight | 316.31 g/mol |
| IUPAC Name | (2S)-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-7-methoxy-2,3-dihydrochromen-4-one |
| CAS Number | 5928-45-0 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which is crucial in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
Studies have demonstrated that 4H-1-Benzopyran-4-one can suppress the production of pro-inflammatory cytokines and inhibit the NF-kB signaling pathway in macrophages. For instance, in LPS-stimulated RAW 264.7 cells, the compound reduced nitric oxide (NO) production and showed a relative luciferase activity value of 0.31 ± 0.05 compared to the vehicle control .
Antimicrobial Properties
The compound has also displayed antimicrobial activity against various pathogens. In vitro studies have shown effectiveness against bacterial strains and fungi, suggesting potential applications in treating infections .
Antidiabetic Effects
Evidence suggests that this flavonoid may enhance insulin sensitivity and lower blood glucose levels in diabetic models. This effect is attributed to its ability to modulate glucose metabolism and improve pancreatic function .
Study on Anti-inflammatory Mechanism
A study published in Molecules investigated the anti-inflammatory mechanisms of several flavonoids, including the compound . The results indicated that it significantly inhibited LPS-induced NF-kB activation without cytotoxicity in RAW 264.7 cells .
Antioxidant Potential Assessment
Another study evaluated the antioxidant capacity of various flavonoids using DPPH and ABTS assays. The compound exhibited a high scavenging ability, comparable to well-known antioxidants like quercetin .
Q & A
Basic Research Questions
Q. What are the recommended analytical techniques for verifying the purity and stereochemical integrity of this compound?
- Methodology:
- HPLC: Use reversed-phase C18 columns with UV detection (λ = 254–280 nm) to assess purity. Gradient elution with acetonitrile/water (acidified with 0.1% formic acid) is recommended for resolving polar hydroxyl and methoxy substituents .
- Chiral Chromatography: Employ chiral stationary phases (e.g., amylose- or cellulose-based columns) to confirm the (2S) configuration. Mobile phases may include hexane/isopropanol mixtures with 0.1% trifluoroacetic acid .
- NMR Spectroscopy: Use - and -NMR in deuterated solvents (e.g., DMSO- or CDCl) to verify substituent positions and stereochemistry. Key signals include aromatic protons (δ 6.5–7.5 ppm) and methoxy groups (δ 3.7–3.9 ppm) .
Q. How should this compound be handled and stored to ensure stability?
- Handling: Avoid skin/eye contact and inhalation of dust. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood. Prevent electrostatic discharge and dust formation .
- Storage: Store in airtight, light-resistant containers at –20°C (short-term) or –80°C (long-term). Desiccate to prevent hydrolysis of methoxy/hydroxy groups .
Q. What are the critical parameters for designing solubility assays for this compound?
- Solvent Selection: Test in DMSO (for stock solutions), followed by dilution in PBS or cell culture media. Note that methoxy groups enhance lipophilicity, requiring surfactants (e.g., Tween-80) for aqueous solubility .
- Concentration Range: Use serial dilutions (1 nM–100 μM) to avoid precipitation. Monitor via UV-Vis spectroscopy (200–400 nm) for aggregation .
Advanced Research Questions
Q. How can computational modeling predict the biological targets of this compound?
- In Silico Approaches:
- Molecular Docking: Use AutoDock Vina or Schrödinger Maestro to model interactions with kinases or GPCRs. The dihydroxy and methoxy substituents may form hydrogen bonds with catalytic residues .
- QSAR Analysis: Correlate substituent positions (e.g., 3-hydroxy-4-methoxyphenyl) with bioactivity using descriptors like logP, topological polar surface area (TPSA), and hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., IC variability)?
- Root Causes:
- Assay Conditions: Variability in pH, temperature, or solvent (DMSO concentration) alters compound stability. Standardize protocols per NIH guidelines .
- Cell Line Differences: Test in isogenic cell lines to rule out genetic heterogeneity. For example, antioxidant activity may vary in HepG2 vs. RAW 264.7 macrophages due to metabolic enzyme expression .
Q. What strategies optimize the synthesis of enantiopure (2S)-configured derivatives?
- Key Steps:
- Chiral Auxiliaries: Use (S)-proline or Evans’ oxazolidinones to control stereochemistry during benzopyran ring formation .
- Protecting Groups: Temporarily protect hydroxyl groups with acetyl or tert-butyldimethylsilyl (TBS) groups to prevent side reactions during methoxy substitution .
- Characterization: Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and confirm enantiomeric excess (ee) using chiral HPLC or polarimetry .
Stability and Reactivity Data
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
